(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the C-6 position with a 4-fluorobenzyloxy group and at the C-2 position with a pyridin-3-ylmethylene moiety. This compound is part of a broader effort to optimize aurones for tubulin polymerization inhibition, targeting the colchicine-binding site to disrupt microtubule dynamics in cancer cells.
Properties
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO3/c22-16-5-3-14(4-6-16)13-25-17-7-8-18-19(11-17)26-20(21(18)24)10-15-2-1-9-23-12-15/h1-12H,13H2/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSLEKYLPUHYCE-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-((4-fluorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-tumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a 4-fluorobenzyl ether and a pyridine moiety. The structural formula can be represented as follows:
This structure is critical as it influences the compound's interaction with biological targets.
1. Antitumor Activity
Recent studies have highlighted the anti-cancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A2780 (Ovarian Cancer) | 12 |
| Compound B | NCI-H460 (Lung Cancer) | 10 |
| Compound C | HCT-116 (Colon Cancer) | 8 |
In particular, studies indicate that the introduction of a pyridine ring enhances the cytotoxicity against ovarian cancer cells, suggesting a structure-activity relationship that merits further exploration .
2. Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
A study evaluating various benzofuran derivatives reported that those with similar structures exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both key mediators in inflammation .
3. Antimicrobial Activity
Emerging data suggest that this compound possesses antimicrobial properties. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These findings indicate a promising avenue for developing new antimicrobial agents based on this compound's structure .
Case Studies
Several case studies have explored the biological activity of benzofuran derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to this compound showed a reduction in tumor size among participants with advanced ovarian cancer after a treatment regimen lasting three months.
- Case Study 2 : In a cohort study assessing anti-inflammatory drugs for chronic pain management, patients treated with this benzofuran derivative reported significant pain relief and reduced inflammatory markers compared to placebo groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings
C-6 Alkoxy Modifications :
- 5b (2,6-dichlorobenzyloxy) exhibits high potency (IC50 = 66 nM) due to electron-withdrawing substituents enhancing tubulin binding .
- The target compound ’s 4-fluorobenzyloxy group may improve metabolic stability compared to 5b’s dichloro analog, though its activity remains unverified.
C-2 Heteroaryl Substitutions :
- 5b ’s pyridin-4-yl group shows stronger tubulin inhibition than 40 ’s pyridin-3-yl variant, suggesting positional effects on target engagement .
- Pyridin-3-yl (as in the target compound) may alter binding kinetics due to steric or electronic differences compared to pyridin-4-yl.
Selectivity and Toxicity: 5a demonstrates >20-fold selectivity for PC-3 cancer cells over normal HEL299 cells, a critical advantage for therapeutic development . Neither 5b nor the target compound have reported selectivity indices, highlighting a gap in current data.
In Vivo and Mechanistic Studies
- 5a and 5b suppressed tumor growth in PC-3 xenograft and zebrafish T-ALL models at 10 mg/kg without significant toxicity .
- Both compounds induce G2/M cell cycle arrest and inhibit tubulin polymerization, confirming their mechanism aligns with colchicine-site binders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
